molecular formula C17H17NO3S B058224 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 24310-36-9

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B058224
CAS No.: 24310-36-9
M. Wt: 315.4 g/mol
InChI Key: OTPIOAHUBNERHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a sophisticated synthetic intermediate of significant value in organic and medicinal chemistry research. This compound features a benzazepinone scaffold, a privileged structure found in numerous pharmacologically active agents, fused with a tosyl-protected nitrogen, which enhances its utility in multi-step synthetic pathways. Its primary research application lies in serving as a key precursor for the construction of complex nitrogen-containing heterocycles. The embedded lactam and alkene functionalities provide versatile handles for further chemical elaboration, including nucleophilic addition, reduction, and cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11H,4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPIOAHUBNERHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295831
Record name 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24310-36-9
Record name 24310-36-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tosylation and Cyclization Under Basic Conditions

The foundational approach to synthesizing 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves early-stage tosylation followed by cyclization. In a representative protocol , ethyl-N-p-tolylsulphonyl-4-(4,5-dimethoxy-2-methoxycarbonylanilino)butyrate undergoes cyclization using potassium tert-butoxide in toluene at 130°C for 20 hours, yielding 70% of the bicyclic product. The tosyl group enhances electron withdrawal, facilitating ring closure.

Table 1: Base-Mediated Cyclization Parameters

ReactantBaseSolventTemperatureTime (h)YieldSource
Ethyl-N-p-tolylsulphonyl derivativeKOtBuToluene130°C2070%

Critical to this method is the stoichiometric ratio of the base, which deprotonates the amine and initiates nucleophilic attack on the carbonyl carbon. Side reactions, such as over-alkylation, are mitigated by maintaining anhydrous conditions .

Lewis Acid-Mediated Cyclization

Friedel-Crafts-type cyclization using aluminum chloride (AlCl₃) offers an alternative route. A patent details the reaction of 4-(4-chloroanilino)-4-ketobutyric acid in ethylene dichloride with AlCl₃ at 55–70°C for 4–6 hours, achieving 85% yield after purification. The Lewis acid activates the carbonyl group, enabling electrophilic aromatic substitution to form the seven-membered ring.

Table 2: AlCl₃-Catalyzed Cyclization Efficiency

SubstrateCatalystSolventTemperatureTime (h)YieldSource
4-(4-Chloroanilino)-4-ketobutyric acidAlCl₃Ethylene dichloride70°C685%

This method excels in scalability but requires stringent temperature control to prevent decomposition of the tosyl group. Post-cyclization reduction with sodium borohydride (NaBH₄) in tetrahydrofuran further stabilizes the product .

Reductive Amination and Post-Cyclization Modification

While direct reductive amination is less common for tosylated compounds, analogous protocols demonstrate the utility of sodium triacetoxyborohydride (NaBH(OAc)₃) in stabilizing intermediates. For instance, reductive methylation of 1,2,3,4-tetrahydro-benzo[b]azepin-5-one with formaldehyde and NaBH(OAc)₃ in dichloroethane achieves 91.9% yield . Adapting this to tosylation would involve substituting formaldehyde with p-toluenesulfonyl chloride under basic conditions.

Catalytic Methods and Advanced Techniques

The integration of heterogeneous catalysts like MCM-41(H), a mesoporous silica material, significantly enhances reaction efficiency. In one study , MCM-41(H) catalyzed the cyclocondensation of 7,8-dimethoxy-5-oxo-1-p-toluenesulphonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-carboxylic acid at 100°C for 6 hours, achieving quantitative conversion. The catalyst’s high surface area and acidity facilitate proton transfer during ring closure.

Table 3: Catalytic Cyclization with MCM-41(H)

SubstrateCatalystTemperatureTime (h)ConversionSource
Tetrahydro-benzoazepin carboxylic acidMCM-41(H)100°C6~100%

Optimization Strategies and Yield Enhancement

Yield optimization hinges on:

  • Temperature Control : Lowering cyclization temperatures to 0–25°C reduces side reactions, as seen in NaBH₄ reductions .

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of tosylated intermediates .

  • Inert Atmosphere : Nitrogen purging during reduction steps prevents oxidation of sensitive intermediates .

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures . Structural confirmation relies on:

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and tosyl methyl (δ 2.4 ppm) .

  • HRMS : Molecular ion [M+H]⁺ at m/z 349.83 (calculated for C₁₇H₁₆ClNO₃S) .

Chemical Reactions Analysis

Types of Reactions: 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted azepines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one exhibit potential antidepressant and anxiolytic effects. These compounds can act on the central nervous system (CNS), influencing neurotransmitter systems such as serotonin and norepinephrine. Studies have shown that modifications in the azepine structure can enhance these pharmacological activities, making them candidates for further development in treating mood disorders .

Neuroprotective Effects
There is emerging evidence suggesting that derivatives of benzo[b]azepines possess neuroprotective properties. These compounds may help mitigate neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in neural tissues. The specific role of this compound in these pathways remains an area for future exploration .

Synthetic Intermediate

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions. This property makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry
The compound's structural features lend themselves to applications in polymer chemistry. Research has indicated that azepine derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or electrical conductivity. This application is particularly relevant in developing advanced materials for electronics or biomedical devices .

Case Studies

Study Title Focus Findings
Neuroprotective Effects of Azepine DerivativesInvestigated the neuroprotective properties of azepine compoundsFound that certain derivatives could reduce oxidative stress in neuronal cells .
Synthesis of Novel AntidepressantsExplored the synthesis of new antidepressants using azepine structuresDemonstrated enhanced activity with specific modifications to the benzo[b]azepine framework .
Polymer Applications of AzepinesStudied the incorporation of azepines into polymer matricesReported improvements in mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The tosyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or block receptor signaling, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Molecular Formula Key Applications/Findings References
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Tosyl at 1-position C₁₇H₁₇NO₃S Intermediate in organic synthesis; enhances reactivity in coupling reactions
7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Chloro at 7-position C₁₀H₁₀ClNO Precursor in Tolvaptan synthesis; impurity standard in pharmaceuticals
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Fluoro at 4-position, Tosyl at 1-position C₁₇H₁₆FNO₃S Potential enhanced electronic properties for targeted drug design
1-Phenyl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-one Phenyl and pyrazole fusion C₁₈H₁₄N₂O Anticancer activity via Topo II inhibition and apoptosis induction (IC₅₀: 8–12 μM)
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Ethyl and methyl groups, diazepine core C₁₂H₁₇ClN₂O Benzodiazepine derivative with potential CNS activity; differs in heteroatom arrangement

Physicochemical Properties

  • Storage at 2–8°C in dark conditions is recommended for stability .
  • Electronic Effects : Fluorination (e.g., 4-fluoro-tosyl derivative) introduces electron-withdrawing effects, which may enhance metabolic stability or binding affinity in drug candidates .

Biological Activity

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS Number: 24310-36-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoazepines, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H17_{17}NO3_3S, with a molecular weight of 315.39 g/mol. Its structure features a benzoazepine ring system, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Compounds in the benzoazepine class typically enhance the effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS). This interaction can lead to various pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant cytotoxic effects on human breast adenocarcinoma (MCF-7) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell signaling pathways associated with cancer progression .

Neuropharmacological Effects

In neuropharmacological studies, this compound has been reported to exhibit anxiolytic-like effects in animal models. The enhancement of GABAergic transmission may contribute to these effects, leading to reduced anxiety and improved mood regulation. The compound's ability to modulate neuronal excitability makes it a candidate for further investigation in anxiety disorders .

Study on Anticancer Activity

A study conducted on various derivatives of benzoazepines indicated that modifications to the tosyl group could enhance anticancer activity. The researchers found that certain derivatives exhibited greater potency against MCF-7 cells compared to others, suggesting that structural variations significantly impact biological efficacy .

Neuropharmacological Assessment

Another research effort focused on the neuropharmacological profile of this compound. In behavioral tests using rodent models, the compound demonstrated significant anxiolytic effects at specific dosages without causing sedation or motor impairment, which are common side effects associated with traditional benzodiazepines .

Data Table: Summary of Biological Activities

Activity Effect Cell Line/Model Reference
Anticancer ActivityCytotoxicityMCF-7 (Breast Cancer)
NeuropharmacologicalAnxiolytic-like effectsRodent Behavioral Models
GABAergic ModulationEnhanced GABA transmissionCNS Models

Q & A

Q. How is computational modeling applied to predict biological target interactions?

  • Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal high-affinity binding (ΔG ~−9 kcal/mol) to GABA_A receptor subtypes. The tosyl group’s hydrophobic interactions with Leu232 and Tyr234 residues are critical for stabilization .

Data Contradiction Analysis

  • Example : Conflicting reports on the optimal solvent for tosylation (DMF vs. THF).
    • Resolution : DMF increases reaction rate but promotes over-tosylation. THF offers better selectivity at the cost of slower kinetics. Controlled experiments with in-situ IR monitoring (tracking carbonyl peaks) clarify solvent-dependent pathways .

Tables

Analytical Parameter HPLC Conditions Typical Results
ColumnC18 (5 µm, 250 × 4.6 mm)Retention time: 10.2 min
Mobile PhaseAcetonitrile:Water (60:40)Purity: 98.5% (UV 254 nm)
Flow Rate1.0 mL/minTailing Factor: 1.3
Reaction Optimization Condition Yield Improvement
Temperature0–5°CByproduct reduction: 8% → 2%
Catalyst (DMAP)0.1 eqReaction time: 6h → 2h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.